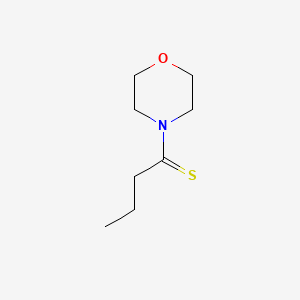
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine typically involves the reaction of 6-chloro-1,3-benzothiazole with methylhydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine can be compared with other benzothiazole derivatives such as:
6-Chloro-1,3-benzothiazol-2-yl)hydrazine: Similar structure but lacks the methyl group.
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-methylhydrazine: Similar structure with an additional methyl group.
6-Chloro-1,3-benzothiazol-2-yl)acetamide: Different functional group attached to the benzothiazole ring. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties
Eigenschaften
CAS-Nummer |
51011-55-3 |
|---|---|
Molekularformel |
C8H8ClN3S |
Molekulargewicht |
213.69 g/mol |
IUPAC-Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C8H8ClN3S/c1-12(10)8-11-6-3-2-5(9)4-7(6)13-8/h2-4H,10H2,1H3 |
InChI-Schlüssel |
WCKDDRNXLKYANA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC2=C(S1)C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)






![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

